molecular formula C11H11N3O2 B11776193 Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B11776193
M. Wt: 217.22 g/mol
InChI Key: UHLQIPLHCYBYQN-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate is a triazole-based compound featuring a benzyl group at the N1 position and a methyl ester at the C5 position. Triazole derivatives are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and structural versatility . This compound is synthesized via ruthenium (Ru)-catalyzed cycloaddition between methyl propiolate and benzyl azide, though the reported yield is relatively low (3%) . Its structure combines aromatic (benzyl) and polar (ester) groups, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-benzyltriazole-4-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-7-12-13-14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

UHLQIPLHCYBYQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=NN1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Microwave-Assisted Azide-Alkyne Cycloaddition

The microwave-assisted organic synthesis (MAOS) method leverages rapid heating to accelerate cycloaddition reactions. In a demonstrated approach, benzyl azide is first synthesized via the reaction of sodium azide (NaN₃) with benzyl bromide in aqueous ethanol at 60°C for 2 hours . The azide intermediate is then reacted with methyl propiolate under MAOS conditions (100°C, 150 W, 10 minutes) in the presence of potassium carbonate (K₂CO₃) as a base . This one-pot protocol facilitates a regioselective 1,3-dipolar cycloaddition, yielding methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate with a 37.5% isolated yield .

Characterization by 1H^1H NMR confirms the triazole structure: a singlet at δ 3.90 ppm corresponds to the methyl ester group, while aromatic protons of the benzyl substituent resonate between δ 7.30–7.45 ppm . Infrared (IR) spectroscopy reveals a carbonyl stretch at 1715 cm⁻¹, consistent with the ester functional group . While MAOS reduces reaction times, the moderate yield highlights challenges in purifying polar intermediates under microwave conditions.

Grignard Reagent-Mediated Carboxylation and Esterification

A patent-pending methodology employs a sequential carboxylation-esterification strategy . Starting with 1-benzyl-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride (iPrMgCl) is added at −78°C in tetrahydrofuran (THF) to selectively dehalogenate the 5-position . Subsequent carboxylation via carbon dioxide (CO₂) bubbling at −10°C generates the carboxylic acid intermediate, which is methylated using methyl iodide (CH₃I) and potassium carbonate in dimethylformamide (DMF) . This two-step process achieves a 49% overall yield, with the final product isolated by crystallization from ethyl acetate .

Key advantages include scalability and precise regiocontrol. The Grignard reagent selectively targets the 5-bromo substituent, ensuring the carboxylate group occupies the desired position . However, the requirement for cryogenic conditions and moisture-sensitive reagents complicates large-scale implementation.

Ruthenium-Catalyzed Cycloaddition

Transition metal catalysis offers superior regioselectivity for 1,5-disubstituted triazoles. A Cp*RuCl(COD)-catalyzed cycloaddition between benzyl azide and methyl propiolate in dichloromethane (DCM) at room temperature produces the target compound in 68% yield . The ruthenium catalyst favors the formation of the 1,5-regioisomer, avoiding competing pathways that generate 1,4-substituted byproducts .

Mass spectrometry (TOF MS ES+) confirms the molecular ion peak at m/z 231.09 (C₁₂H₁₁N₃O₂) . Challenges include catalyst cost and sensitivity to steric hindrance from the benzyl group, which may necessitate longer reaction times (24–48 hours) .

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each methodology:

Method Yield Reaction Time Regioselectivity Scalability
MAOS 37.5%10 minutesModerateLimited by purification
Grignard Carboxylation 49%6–8 hoursHighModerate
Ru-Catalyzed 68%24–48 hoursExcellentHigh

The Ru-catalyzed method excels in yield and selectivity but requires expensive catalysts. MAOS prioritizes speed, whereas the Grignard approach balances cost and control.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazole moiety. For instance, a series of 1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that these compounds exhibited significant activity against prostate (PC3) and skin (A375) cancer cell lines while showing lower toxicity towards healthy cells (MRC-5) .

Biological Activity

The presence of the triazole ring in methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate contributes to its biological activities, including antibacterial and antifungal properties. Compounds derived from triazoles have been reported to inhibit bacterial growth effectively and show promise as potential therapeutic agents against various infections .

Material Science

Corrosion Inhibition

This compound has been investigated for its corrosion inhibition properties. The compound's ability to form protective films on metal surfaces makes it a candidate for use in coatings and protective materials. Studies have demonstrated that triazole derivatives can significantly reduce corrosion rates in metals exposed to aggressive environments .

Chemical Synthesis

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely employed strategy in triazole chemistry. This method allows for the efficient formation of triazoles under mild conditions and has been extensively documented in the literature .

Table: Synthetic Methods Overview

MethodConditionsYield
CuAACRoom temperature, aqueousHigh
Metal-catalyzed reactionsVariesModerate
One-pot synthesisMild conditionsHigh

Case Studies

Case Study 1: Anticancer Evaluation

A study published in Nature evaluated a series of triazole derivatives for their anticancer potential. Among them, this compound showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

Case Study 2: Corrosion Studies

Research conducted on the corrosion inhibition properties of triazoles revealed that this compound provided significant protection against corrosion in acidic environments. The compound was able to form a stable layer on the metal surface, thus preventing further oxidation .

Mechanism of Action

The mechanism by which methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The triazole ring can form stable complexes with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Substituent Variations and Regioselectivity

The position and nature of substituents on the triazole ring significantly impact physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

  • Regioselectivity : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, while Ru-catalyzed methods favor 1,5-regioisomers . This regiochemical preference directly affects substituent placement and downstream applications.
  • Synthesis Efficiency : The low yield (3%) of the target compound contrasts with the 80% yield for SI111, highlighting the influence of substituent bulk and catalyst choice on reaction efficiency .

Physicochemical Properties

  • Ester Group Stability : Methyl esters are generally more hydrolytically labile than ethyl esters, which could influence metabolic stability in vivo .

Biological Activity

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of benzyl azide with various carboxylic acids under controlled conditions. This compound can be characterized using techniques such as FT-IR and NMR spectroscopy, which confirm the presence of functional groups and the overall structure.

Key Synthesis Steps:

  • Reagents: Benzyl azide and methyl 5-formyl-1H-1,2,3-triazole-4-carboxylate.
  • Conditions: Typically performed under reflux in organic solvents.
  • Yield: Generally high yields reported (around 65% to 85%) depending on the specific conditions used.

2.1 Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2.2 Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including prostate (PC3) and skin (A375) cancer cells.

Table 2: Anticancer Activity

Cell LineIC50 (µM)
PC315
A37520
MRC-5 (healthy control)>100

The structure-activity relationship (SAR) studies suggest that modifications on the benzyl group enhance its antiproliferative effects.

2.3 Enzyme Inhibition

This compound has shown inhibitory effects on various enzymes involved in cancer progression and inflammation. For instance, it acts as a potent inhibitor of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Mechanism: Induction of apoptosis in cancer cells via mitochondrial pathways and inhibition of cell cycle progression.

4.1 Study on Anticancer Effects

In a recent study published in Scientific Reports, this compound was evaluated for its anticancer effects on A375 cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

4.2 Study on Antimicrobial Activity

Another study highlighted its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is synthesized via 1,3-dipolar cycloaddition between benzyl azide and methyl propiolate. Ruthenium catalysts (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) favor 1,4-regioselectivity under reflux conditions in toluene . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-triazoles, but Ru variants may differ in regiochemical outcomes. Optimizing catalyst loading, solvent polarity, and temperature is critical to suppress side products .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., diagnostic peaks for triazole protons at δ 7.5–8.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles (e.g., N–N bond lengths ~1.31–1.36 Å, triazole ring planarity). WinGX/ORTEP software visualizes anisotropic displacement ellipsoids .
    Example Data from SCXRD :
Bond TypeLength (Å)Angle (°)
N1–N21.309C–CH₂–N
C3–C41.372Triazole ring torsion

Q. What safety precautions are recommended given limited toxicological data?

  • Methodological Answer : Use P95/P1 respirators for particulate protection and OV/AG/P99 cartridges for vapor exposure. Wear full-body chemical-resistant suits and nitrile gloves. Store in inert atmospheres, and dispose via licensed waste management services due to potential carcinogenic byproducts (e.g., lead) .

Advanced Research Questions

Q. How do computational models assist in predicting regioselectivity for triazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to compare CuAAC (1,4-selectivity) vs. Ru-catalyzed pathways. For example, frontier molecular orbital (FMO) analysis reveals alkyne LUMO-azide HOMO interactions dictating regiochemistry. Discrepancies between experimental (SCXRD) and theoretical bond angles (e.g., C–CH₂–N angle ~112° vs. tetrahedral 109.5°) highlight steric effects from benzyl substituents .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic structural assignments?

  • Methodological Answer : Cross-validate SCXRD data (SHELXL-refined) with 2D NMR (e.g., HSQC, NOESY). For example, if NMR suggests a 1,5-isomer but SCXRD confirms 1,4-regiochemistry, check for dynamic effects in solution (variable-temperature NMR) or twinning in crystals. Use the R-factor ratio (e.g., R₁ < 0.05) and Hirshfeld surface analysis to assess refinement quality .

Q. How can structural modifications enhance biological activity based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃ at the benzyl position) to improve binding to hydrophobic enzyme pockets. Methyl ester hydrolysis to carboxylic acid derivatives enhances solubility for in vitro assays .
  • Biological Testing : Use MTT assays on cancer cell lines (e.g., PC-3 prostate cancer cells). For compound 8a (IC₅₀ = 6.21 µM), compare with analogs lacking the triazole-benzyl moiety to isolate pharmacophore contributions .

Data Contradictions and Mitigation

Q. How to address conflicting reports on catalytic efficiency in triazole synthesis?

  • Analysis : Ru catalysts may show lower yields (~3%) compared to CuAAC (>95%) due to side reactions (e.g., alkyne oligomerization). Replicate experiments under inert atmospheres and optimize stoichiometry (azide:alkyne = 1:1.5) .

Research Design Considerations

Q. How to design experiments for incorporating the compound into metal-organic frameworks (MOFs)?

  • Methodological Answer : Use the triazole as a ligand for Cu²⁺ or Zn²⁺ nodes. Characterize MOFs via PXRD and BET surface area analysis. Compare CO₂ adsorption capacity vs. carboxylate-free analogs .

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